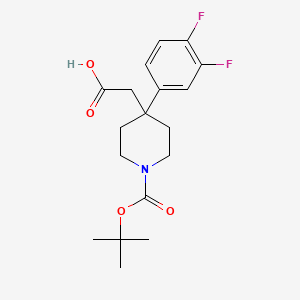
4-(3,4-Difluorophenyl)-1-Boc-4-piperidineacetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3,4-Difluorophenyl)-1-Boc-4-piperidineacetic acid is a synthetic organic compound characterized by its unique structure, which includes a difluorophenyl group attached to a piperidine ring, capped with a Boc (tert-butyloxycarbonyl) protecting group and an acetic acid moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,4-Difluorophenyl)-1-Boc-4-piperidineacetic acid typically involves multiple steps, starting with the preparation of the difluorophenyl derivative. The piperidine ring is then constructed, followed by the introduction of the Boc group and the acetic acid moiety. Common reagents and solvents used in these reactions include trifluoroacetic acid, diethyl ether, and various bases such as triethylamine.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle hazardous chemicals safely. The process would be optimized for yield, purity, and cost-effectiveness, ensuring that the final product meets the required specifications for its intended applications.
化学反应分析
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide may be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
科学研究应用
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its difluorophenyl group can impart unique electronic properties to the resulting compounds, making them useful in various chemical reactions.
Biology: In biological research, 4-(3,4-Difluorophenyl)-1-Boc-4-piperidineacetic acid can be used to study protein interactions and enzyme activities. Its ability to bind to specific molecular targets makes it a valuable tool in understanding biological processes.
Medicine: In the medical field, this compound has potential applications in drug development. Its unique structure may allow it to interact with biological targets in a way that could lead to the development of new therapeutic agents.
Industry: In industry, this compound can be used in the production of specialty chemicals and materials. Its properties may make it suitable for use in coatings, adhesives, and other industrial applications.
作用机制
The mechanism by which 4-(3,4-Difluorophenyl)-1-Boc-4-piperidineacetic acid exerts its effects depends on its specific application. In drug development, for example, it may interact with molecular targets such as enzymes or receptors, leading to a biological response. The exact pathways involved would depend on the specific biological system being studied.
相似化合物的比较
4-(3,4-Difluorophenyl)-1-Boc-3-piperidineacetic acid
4-(3,4-Difluorophenyl)-1-Boc-2-piperidineacetic acid
4-(3,4-Difluorophenyl)-1-Boc-5-piperidineacetic acid
Uniqueness: 4-(3,4-Difluorophenyl)-1-Boc-4-piperidineacetic acid is unique due to its specific arrangement of the difluorophenyl group and the piperidine ring. This arrangement can lead to different chemical and biological properties compared to similar compounds, making it a valuable tool in research and industry.
属性
IUPAC Name |
2-[4-(3,4-difluorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23F2NO4/c1-17(2,3)25-16(24)21-8-6-18(7-9-21,11-15(22)23)12-4-5-13(19)14(20)10-12/h4-5,10H,6-9,11H2,1-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEKIKKJOUCBMED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CC(=O)O)C2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23F2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














